Brimonidine tartrate
概要
説明
ブリモニジン酒石酸塩: は、主に開放隅角緑内障と眼圧亢進の治療に使用される、高度に選択的なα2アドレナリン受容体作動薬です。 また、酒さ関連の顔面紅潮を軽減するためにも使用されます 。 この化合物は、房水の産生を抑制し、流出を増加させることによって眼圧を下げます .
科学的研究の応用
Brimonidine tartrate has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of alpha-2 adrenergic receptor agonists.
Biology: Investigated for its effects on cellular signaling pathways and receptor binding.
Medicine: Extensively studied for its therapeutic effects in glaucoma and rosacea.
Industry: Utilized in the formulation of ophthalmic solutions and gels for commercial use.
作用機序
ブリモニジン酒石酸塩は、α2アドレナリン受容体を活性化することによってその効果を発揮します。この活性化はアデニル酸シクラーゼを阻害し、環状AMPレベルを低下させ、毛様体による房水の産生を減少させます。 さらに、ブドウ膜強膜流出を増加させ、眼圧をさらに低下させます 。 酒さの治療では、ブリモニジン酒石酸塩は血管収縮を引き起こし、顔面の発赤を軽減します .
類似の化合物との比較
類似の化合物:
クロニジン: 主に高血圧に使用される別のα2アドレナリン受容体作動薬。
アプラクロニジン: 緑内障の治療に使用されますが、ブリモニジン酒石酸塩よりも作用時間が短い.
独自性: ブリモニジン酒石酸塩は、α2アドレナリン受容体に対する高い選択性のために独特であり、他のα2作動薬に比べて副作用が少なくなります。 また、緑内障の慢性治療のために承認されている唯一の選択的αアドレナリン受容体作動薬です .
Safety and Hazards
将来の方向性
Brimonidine Tartrate is a promising drug for the treatment of open-angle glaucoma and high intraocular pressure . Research is being conducted to improve its bioavailability and retention time in the eye . For example, a study formulated an ophthalmic ion-sensitive in situ gel of this compound to increase the retention time of the drug and its bioavailability .
準備方法
合成経路と反応条件: ブリモニジン酒石酸塩は、5-ブロモ-6-ニトロキノキサリンとエチレンジアミンを反応させて5-ブロモ-6-(2-イミダゾリン-2-イルアミノ)キノキサリンを生成する多段階プロセスを通じて合成できます。 この中間体は次に酒石酸と反応させてブリモニジン酒石酸塩を生成します .
工業的製造方法: 工業環境では、ブリモニジン酒石酸塩は、高収率と純度を確保するための最適化された反応条件を使用して製造されます。 このプロセスには、精製と品質管理のために高性能液体クロマトグラフィー(HPLC)を使用することが含まれます 。 最終製品は、医療用眼科用溶液またはゲルに製剤化されます .
化学反応の分析
反応の種類: ブリモニジン酒石酸塩は、以下を含むさまざまな化学反応を起こします。
酸化: ブリモニジン酒石酸塩は、特定の条件下で酸化され、分解生成物を生成する可能性があります。
還元: この化合物は、対応するアミン誘導体に還元できます。
一般的な試薬と条件:
酸化: 過酸化水素またはその他の酸化剤。
還元: 水素化ホウ素ナトリウムまたはその他の還元剤。
置換: アミンやチオールなどの求核剤.
生成される主要な生成物:
酸化: さまざまな分解生成物。
還元: アミン誘導体。
置換: 置換キノキサリン誘導体.
科学研究アプリケーション
ブリモニジン酒石酸塩は、幅広い科学研究アプリケーションを持っています。
類似化合物との比較
Clonidine: Another alpha-2 adrenergic agonist used primarily for hypertension.
Apraclonidine: Used in the treatment of glaucoma but has a shorter duration of action compared to brimonidine tartrate.
Uniqueness: this compound is unique due to its high selectivity for alpha-2 adrenergic receptors, which results in fewer side effects compared to other alpha-2 agonists. It is also the only selective alpha-adrenergic receptor agonist approved for chronic treatment in glaucoma .
特性
IUPAC Name |
5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine;(2R,3R)-2,3-dihydroxybutanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN5.C4H6O6/c12-9-7(17-11-15-5-6-16-11)1-2-8-10(9)14-4-3-13-8;5-1(3(7)8)2(6)4(9)10/h1-4H,5-6H2,(H2,15,16,17);1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZHBYNSSDLTCRG-LREBCSMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)NC2=C(C3=NC=CN=C3C=C2)Br.C(C(C(=O)O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN=C(N1)NC2=C(C3=NC=CN=C3C=C2)Br.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN5O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
59803-98-4 (Parent) | |
Record name | Brimonidine tartrate [USAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070359465 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70911371 | |
Record name | Brimonidine tartrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70911371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70359-46-5 | |
Record name | Brimonidine tartrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70359-46-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Brimonidine tartrate [USAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070359465 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Brimonidine tartrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70911371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Brimonidine Tartrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BRIMONIDINE TARTRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4S9CL2DY2H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。